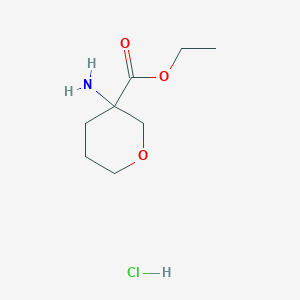![molecular formula C12H14N4O2 B2463077 Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate CAS No. 2113499-98-0](/img/structure/B2463077.png)
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate, commonly known as MPTP, is a synthetic compound used in scientific research for its potential therapeutic effects. MPTP is a tetrazole derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Applications De Recherche Scientifique
Radiotracer Development for Inflammatory Diseases
Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate has potential applications in the development of radiotracers for medical imaging. A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), a receptor of clinical interest due to its role in multiple sclerosis and other conditions. The radiotracer showed promise in animal models of inflammatory diseases, indicating the potential for evaluating inflammation in human clinical populations. This research supports the safety of the radiotracer for human evaluation, with organ radiation dose calculations permitting repeated measures in the same participants and brain uptake correlating well with known target topography (Brier et al., 2022).
Insights into Neurotoxicity and Parkinsonism
Research on the neurotoxic effects of substances related to this compound, such as MPTP, provides insights into mechanisms of neurotoxicity and parkinsonism. A landmark study showed that exposure to MPTP produces a syndrome that closely resembles Parkinson's disease by selectively damaging cells in the substantia nigra. This discovery has significantly advanced our understanding of the biochemical pathways involved in Parkinson's disease and has implications for developing therapeutic strategies (Langston et al., 1983).
Temozolomide in Cancer Treatment
The chemical structure of this compound is similar to that of temozolomide, an imidazole tetrazinone used in the treatment of malignant gliomas. Temozolomide undergoes conversion to the active methylating agent under physiological conditions, demonstrating activity against both progressive and newly diagnosed malignant gliomas. Research into temozolomide's efficacy, particularly in patients with low-grade glioma, supports its role in cancer treatment, highlighting the potential of related compounds for therapeutic applications (Quinn et al., 2003).
Propriétés
IUPAC Name |
methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-6-4-5-7-10(8)16-11(13-14-15-16)9(2)12(17)18-3/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQUJJTZOBKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)





![N-(3-chloro-4-methylphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2463002.png)
![N-1,3-benzodioxol-5-yl-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2463004.png)

![2-chloro-N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)pyridine-3-carboxamide](/img/structure/B2463008.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)
![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)
